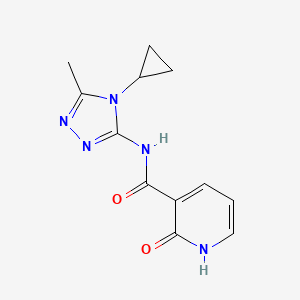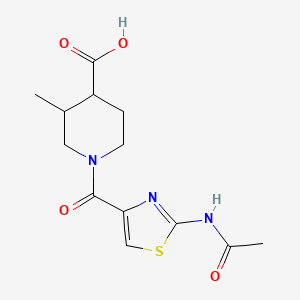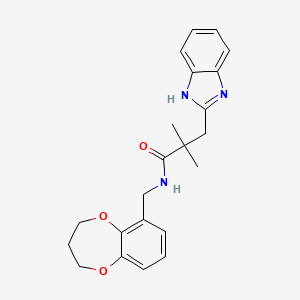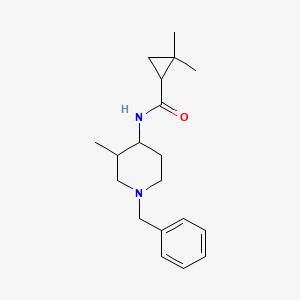
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide binds to the ATP-binding pocket of CHK1, thereby inhibiting its kinase activity. This results in the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced therapeutic efficacy. Additionally, N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is its specificity for CHK1, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer cell line, and its efficacy may be affected by the presence of certain genetic mutations. Additionally, the synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. One direction is the identification of biomarkers that can predict the sensitivity of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can help to guide patient selection for clinical trials. Another direction is the development of combination therapies that can enhance the therapeutic efficacy of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. Finally, further research is needed to understand the molecular mechanisms underlying the sensitivity and resistance of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can inform the development of more effective cancer therapies.
Conclusion:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for cancer therapy through its inhibition of CHK1 activity. Its specificity for CHK1, minimal toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further development. However, its efficacy may be affected by genetic mutations and its availability for lab experiments may be limited by its complex synthesis method. Further research is needed to fully understand its mechanism of action and potential future directions for its development and application in cancer therapy.
Synthesemethoden
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the condensation of 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylic acid with 2-amino-3-cyanopyridine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting intermediate is then converted to the final product through a series of purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 activity leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-15-16-12(17(7)8-4-5-8)14-11(19)9-3-2-6-13-10(9)18/h2-3,6,8H,4-5H2,1H3,(H,13,18)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMPQWFSYBGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)



![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)
![N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)
![6-[[2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7438266.png)
![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)